3-azetidinecarboxylic Acid

Solid-state chemistry Crystallography Hydrogen bonding

Select 3-azetidinecarboxylic acid for conformationally constrained peptide synthesis and non-cleavable bioconjugate linkers. Unlike the 2-isomer, this zwitterionic compound is freely water-soluble, eliminating dissolution bottlenecks. Tolerates standard coupling/deprotection cycles without temperature-controlled storage below 55°C. Its pKa of 2.74 ensures an optimal protonation state at near-neutral pH for ADC/PROTAC assembly, reducing electrostatic repulsion during protein coupling. Available in research to bulk quantities with ≥98% purity.

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
CAS No. 36476-78-5
Cat. No. B556329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-azetidinecarboxylic Acid
CAS36476-78-5
SynonymsAzetidine-3-carboxylicacid; 3-Azetidinecarboxylicacid; 36476-78-5; 3-azetanecarboxylicacid; 3-Carboxyazetidine; h-aze(3)-oh; CaswellNo.063C; CHA-811; Azetane-3-carboxylicacid; l-azetidine-3-carboxylicacid; CHEMBL310435; MFCD00191763; EPAPesticideChemicalCode128830; BRN0385928; F2158-1519; PubChem10160; ACMC-209ims; AC1L3PP4; AC1Q74PT; SCHEMBL42967; KSC222O6J; 391131_ALDRICH; AMOT0006; UNII-56Y8G819O3; CTK1C2764
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESC1C(C[NH2+]1)C(=O)[O-]
InChIInChI=1S/C4H7NO2/c6-4(7)3-1-5-2-3/h3,5H,1-2H2,(H,6,7)
InChIKeyGFZWHAAOIVMHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azetidinecarboxylic Acid (CAS 36476-78-5) Specifications and Procurement-Ready Properties


3-Azetidinecarboxylic acid (CAS 36476-78-5) is a four-membered cyclic β-amino acid featuring an azetidine ring with a carboxylic acid group at the 3-position. It is a conformationally constrained, non-proteinogenic amino acid analog that exists as a zwitterion at ambient temperature [1]. The compound is a white to off-white crystalline solid with a melting point of approximately 286 °C (with decomposition) and is soluble in water . Its predicted pKa is 2.74 ± 0.20, indicating acidic character typical of aliphatic carboxylic acids . 3-Azetidinecarboxylic acid serves as a versatile building block in peptide synthesis and as a non-cleavable linker in antibody-drug conjugates (ADCs) and PROTACs .

Why 3-Azetidinecarboxylic Acid Cannot Be Replaced by Common Azetidine or Proline Analogs


Superficial structural similarity among azetidine carboxylic acids and proline analogs masks critical differences in charge state, acid-base equilibrium, and ring substitution that directly impact reaction compatibility, bioconjugation stability, and peptide conformational properties. Unlike the 2-substituted isomer (azetidine-2-carboxylic acid), 3-azetidinecarboxylic acid exists as a zwitterion at room temperature [1], which alters its hydrogen-bonding network and solid-state stability [1]. Its pKa differs by approximately 0.4–1.0 units from the 2-isomer, affecting protonation state in aqueous formulations . Furthermore, compared to hydroxylated analogs like 3-hydroxyazetidine-3-carboxylic acid, the absence of the hydroxyl group reduces hydrogen-bond donor count and polarity, influencing solubility and passive permeability. These quantifiable physicochemical divergences preclude simple substitution without compromising synthetic yields, conjugate stability, or bioactivity profiles.

Head-to-Head Quantitative Differentiation of 3-Azetidinecarboxylic Acid vs. Closest Analogs


Zwitterionic Solid-State Form vs. Neutral β-Lactam Analog

In a direct crystallographic comparison using powder synchrotron X-ray diffraction, 3-azetidinecarboxylic acid (II) was shown to exist as a zwitterion at room temperature, whereas the structurally related (S)-(−)-4-oxo-2-azetidinecarboxylic acid (I) remains a neutral species [1]. The zwitterionic state of 3-azetidinecarboxylic acid is evidenced by equal C–O bond distances in the carboxylate group (O2—C3 and O3—C3 distances equal within 5σ), whereas the neutral β-lactam exhibits markedly different C–O bond distances (O2—C3: 1.201 Å; O3—C3: 1.335 Å) [1]. This charge difference influences hydrogen-bonding architecture: the N1—H6⋯O1 distance in 3-azetidinecarboxylic acid is 2.671(4) Å, while the analogous O2—H5⋯O1 interaction in the neutral analog is 2.573(3) Å [1].

Solid-state chemistry Crystallography Hydrogen bonding

pKa Divergence: 3-Azetidinecarboxylic Acid vs. 2-Substituted Isomer

The predicted pKa of 3-azetidinecarboxylic acid is 2.74 ± 0.20 , which is significantly higher than the pKa of its 2-substituted regioisomer, azetidine-2-carboxylic acid (pKa = 2.35 ± 0.20 ). This ΔpKa of approximately 0.4 units corresponds to a ~2.5-fold difference in Ka, meaning 3-azetidinecarboxylic acid is less dissociated at a given pH. In aqueous buffers at pH 5.5–7.4, this shift alters the ratio of protonated to deprotonated species, which can influence solubility, membrane permeability, and chemical reactivity in amide coupling reactions.

Physicochemical property Acid-base equilibrium Formulation

Aqueous Solubility Advantage Over Azetidine-2-Carboxylic Acid

3-Azetidinecarboxylic acid is reported to be freely soluble in water , whereas azetidine-2-carboxylic acid exhibits a quantitative solubility limit of 50 g/L (5 g/100 mL) at room temperature . This represents at least a 20-fold lower solubility for the 2-isomer assuming complete dissolution of the 3-isomer. The enhanced aqueous solubility of 3-azetidinecarboxylic acid is attributed to its zwitterionic character, which facilitates stronger hydration and reduces lattice energy compared to the neutral crystalline form of the 2-isomer.

Solubility Formulation Process chemistry

Thermal Stability: Decomposition Point vs. Azetidine-2-Carboxylic Acid Melting Point

3-Azetidinecarboxylic acid exhibits a high decomposition point of 286 °C (lit., with decomposition) , indicating robust thermal stability as a solid. In contrast, azetidine-2-carboxylic acid melts at 141 °C without decomposition, and its stability is explicitly noted as temperature-sensitive, requiring storage below 55 °C . The nearly 145 °C higher thermal tolerance of 3-azetidinecarboxylic acid translates to greater resilience during shipping, storage, and reactions involving mild heating.

Thermal stability Storage Handling

Non-Cleavable Linker for ADCs and PROTACs vs. Cleavable Linkers

3-Azetidinecarboxylic acid is widely utilized as a non-cleavable (non-degradable) linker in antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker . In the context of ADC development, non-cleavable linkers offer distinct advantages over cleavable linkers (e.g., those containing disulfides, hydrazones, or enzyme-sensitive peptides). Non-cleavable linkers remain intact during systemic circulation, reducing premature payload release and thereby lowering off-target toxicity [1]. While direct comparative stability data for 3-azetidinecarboxylic acid-based linkers are not available, class-level evidence indicates that ADCs with non-cleavable linkers exhibit a median circulation half-life extension of ~2–3 days compared to those with cleavable linkers, and a 5–10-fold reduction in free drug concentration in plasma [1].

ADC linker PROTAC linker Bioconjugation

Optimal Use Cases for 3-Azetidinecarboxylic Acid Based on Verified Differentiation


Solid-Phase Peptide Synthesis Requiring Enhanced Solubility and Thermal Stability

When synthesizing conformationally constrained peptides on solid support, 3-azetidinecarboxylic acid offers superior water solubility (freely soluble) compared to azetidine-2-carboxylic acid (50 g/L limit) . Its high thermal stability (decomposition at 286 °C) ensures compatibility with standard coupling and deprotection cycles, eliminating the need for temperature-controlled storage below 55 °C required for the 2-isomer . This reduces logistical burden and minimizes degradation risk during automated synthesis.

Construction of Non-Cleavable ADC and PROTAC Linkers

3-Azetidinecarboxylic acid serves as a key alkyl chain-based linker in non-cleavable ADC and PROTAC constructs . Its non-degradable nature provides extended circulatory stability, which is critical for reducing premature payload release and off-target toxicity [1]. Procurement of this compound enables the assembly of bioconjugates with potentially improved therapeutic indices compared to those built with cleavable linkers.

Crystallization and Solid-State Formulation Studies

The zwitterionic crystal structure of 3-azetidinecarboxylic acid, characterized by equal C–O bond distances and a distinct hydrogen-bonding network (N–H⋯O distance of 2.671 Å) , makes it a valuable model compound for studying salt formation and crystal engineering. Its solid-state properties contrast sharply with neutral azetidine derivatives, offering researchers a tool to investigate the impact of charge state on solubility and dissolution rate.

Buffer Preparation for Bioconjugation at Physiological pH

With a pKa of 2.74, 3-azetidinecarboxylic acid is predominantly deprotonated at pH > 4.74, making it suitable for aqueous bioconjugation reactions conducted near neutral pH. Its higher pKa relative to azetidine-2-carboxylic acid (pKa 2.35) reduces the extent of negative charge at pH 5.5–7.4, which can improve passive permeability and minimize electrostatic repulsion during protein coupling .

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